molecular formula C12H8BrClN4 B5520108 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine

4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine

Cat. No.: B5520108
M. Wt: 323.57 g/mol
InChI Key: DSWFKZXFSUJHRY-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and the nature of its breakdown products. Halogenated organic compounds, for example, can sometimes form harmful or toxic products when they react or break down .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-bromo-2-chloroaniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotriazole derivatives, while oxidation reactions can produce different oxidized forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-bromo-6-chloro-2-phenyl-2H-benzotriazol-5-amine include other benzotriazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

4-bromo-6-chloro-2-phenylbenzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN4/c13-10-11(15)8(14)6-9-12(10)17-18(16-9)7-4-2-1-3-5-7/h1-6H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFKZXFSUJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=C(C3=N2)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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